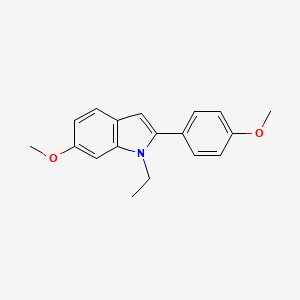![molecular formula C15H12N2O2 B14345235 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid CAS No. 92437-52-0](/img/structure/B14345235.png)
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is a heterocyclic compound that combines the structural features of both pyridine and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid typically involves multi-step procedures. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium (Na) and ammonium chloride (NH4Cl) in ethanol (EtOH)
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound and its derivatives have shown potential in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer activities. The indole moiety is particularly known for its biological significance .
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They have been studied for their ability to interact with multiple biological targets, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications in material science are still being explored .
Wirkmechanismus
The mechanism of action of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid involves its interaction with various molecular targets. The indole and pyridine rings allow it to bind to different receptors and enzymes, modulating their activity. This compound can influence multiple pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)acetic acid: A simpler analog with similar structural features but lacking the indole moiety.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: Another heterocyclic compound with a different ring structure but similar biological activities.
2-(Pyridin-3-yl)thiazol-4-yl)acetic acid: Contains a thiazole ring instead of an indole ring, offering different reactivity and applications.
Uniqueness
The uniqueness of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid lies in its combined indole and pyridine structure, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring system enhances its potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
92437-52-0 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-(2-pyridin-2-yl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)9-11-10-5-1-2-6-12(10)17-15(11)13-7-3-4-8-16-13/h1-8,17H,9H2,(H,18,19) |
InChI-Schlüssel |
RQKNQRUJPUCNAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


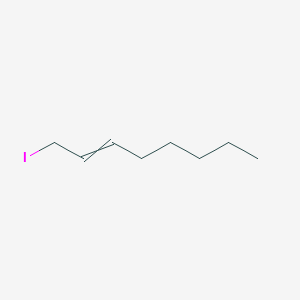
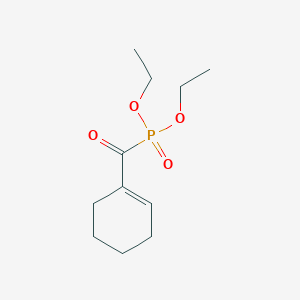

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
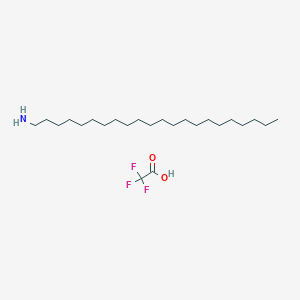
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
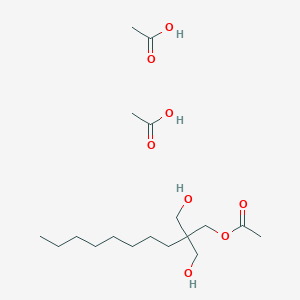
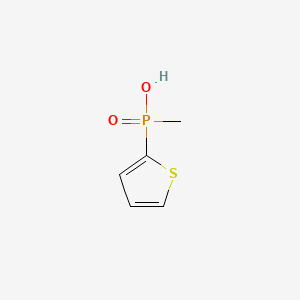
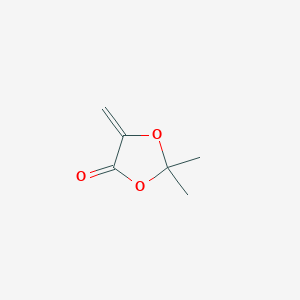

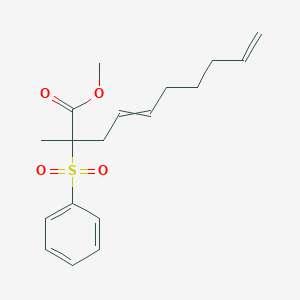
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
